4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring an ethoxy group at position 4, a fluorine atom at position 3 on the benzene ring, and a sulfonamide-linked 3-hydroxy-3-(thiophen-3-yl)propyl chain. The ethoxy and fluorine substituents enhance electronic modulation and metabolic stability, while the thiophene and hydroxyl groups contribute to intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Limited data exist on its specific applications, but structurally related sulfonamides are explored for pharmacological activity, including enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S2/c1-2-21-15-4-3-12(9-13(15)16)23(19,20)17-7-5-14(18)11-6-8-22-10-11/h3-4,6,8-10,14,17-18H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDRPYLWCWEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound notable for its diverse structural features, which include an ethoxy group, a fluorine atom, a hydroxy group, and a thiophene moiety attached to a benzenesulfonamide core. This unique arrangement of functional groups enhances its potential biological activity, making it a candidate for various therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 345.4 g/mol
- Structural Features : The presence of the thiophene ring contributes to its electron-rich character, which may improve its binding affinity to biological targets.
Biological Activity Overview
Research indicates that 4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exhibits significant biological activity primarily linked to its potential as an enzyme inhibitor and its capacity to interact with specific receptors.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. For instance, derivatives of similar compounds have demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Pathogen | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.008 | Novobiocin | 0.046 |
| Streptococcus pneumoniae | 0.0033 | Ampicillin | 0.01 |
Enzyme Inhibition
The compound's mechanism of action involves the inhibition of specific enzymes, particularly topoisomerases, which are crucial for DNA replication and transcription in bacteria. Studies have shown that similar compounds exhibit selectivity towards bacterial topoisomerases without affecting human isoforms, indicating a potential for reduced toxicity in therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively. For example, in studies involving S. aureus, the compound showed potent inhibitory activity against topoisomerase IV, with an IC50 value significantly lower than that of conventional antibiotics .
- Toxicity Assessments : Toxicity assays performed on human liver cell lines (HepG2) demonstrated that the compound is not cytotoxic at effective concentrations, suggesting its safety profile for further development as a therapeutic agent .
- Broad-Spectrum Activity : The compound has also been noted for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, indicating its potential use in treating various bacterial infections .
Scientific Research Applications
4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide, also known by the CAS number 2034404-87-8, is a complex organic compound with potential applications in various scientific fields . This compound features a unique combination of functional groups, including an ethoxy group, a fluoro substituent, a hydroxy group, and a thiophene moiety attached to a benzenesulfonamide core.
Structural Analogs and Their Applications
To better understand the potential applications of 4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide, it is helpful to consider structural analogs and their known uses:
- 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide: This analog contains a methyl group instead of fluorine.
- 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: This analog lacks ethoxy and thiophene groups.
- 4-chlorobenzenesulfonamide: This analog has a simpler structure without ethoxy or thiophene.
The specific combination of functional groups in 4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide confers distinct chemical reactivity and biological properties compared to these analogs. The presence of a fluorine atom and a thiophene ring can enhance its lipophilicity, potentially increasing membrane permeability and influencing its pharmacokinetic properties. The thiophene ring also enhances its electron-rich character, which may improve binding affinity to biological targets.
Future Research Directions
Further research is needed to fully elucidate the applications of 4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide. Future studies could focus on:
- Evaluating its activity against specific biological targets: This could include enzyme inhibition assays, receptor binding studies, and cell-based assays.
- Investigating its potential as a therapeutic agent: This could involve preclinical studies in animal models of disease.
- Exploring its use in materials science: The compound's unique structural features could make it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The benzene ring substituents critically influence electronic properties and bioactivity:
Sulfonamide Chain Variations
The sulfonamide-linked side chain determines solubility, target affinity, and pharmacokinetics:
Physicochemical and Structural Properties
Q & A
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma half-life, clearance, and tissue distribution in rodent models.
- Formulation Optimization : Improve bioavailability via nanoemulsions or prodrug strategies (e.g., esterification of the hydroxy group).
- Comparative Genomics : Use RNA-seq to identify species-specific target expression differences, as suggested by ’s translational challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
